N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride
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Overview
Description
N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 3-(2-Methylpyrazol-3-yl)propanoic acid
- N-methyl-N-(2-methylpyrazol-3-yl)-2-(trifluoromethyl)benzamide
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride stands out due to its unique combination of a pyrazole ring and a phenylmethanamine moiety. This structural feature imparts specific chemical and biological properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential bioactivity further enhance its versatility .
Properties
Molecular Formula |
C12H16ClN3 |
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Molecular Weight |
237.73 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-12(7-8-14-15)10-13-9-11-5-3-2-4-6-11;/h2-8,13H,9-10H2,1H3;1H |
InChI Key |
DKRRWUQDDXLHBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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